2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide
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Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a cyclopentyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules . Isoxazole rings are found in various pharmaceuticals and exhibit diverse biological activities . The cyclopentyl group is a common substituent in medicinal chemistry, often used to improve metabolic stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl group, the isoxazole ring, and the cyclopentyl group . These groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoxazole ring and the benzo[d][1,3]dioxol-5-yl group . The isoxazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isoxazole ring could potentially increase the compound’s polarity .Scientific Research Applications
Summary of the Application
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of the activity of indoles against various cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
Results or Outcomes
The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
2. The Synthesis and Application of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Summary of the Application
The compound was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Methods of Application or Experimental Procedures
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Results or Outcomes
A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
3. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
Summary of the Application
Imidazole ring, a prominent member of the azole class, is a crucial pharmacophore in drug discovery. The imidazole ring is a part of many important therapeutic agents .
Methods of Application or Experimental Procedures
The synthesis of imidazole derivatives involves the reaction of primary amines with α-haloketones followed by dehydrogenation .
Results or Outcomes
Imidazole derivatives have shown a wide range of biological activities including antifungal, antibacterial, antitubercular, anticancer, anti-inflammatory and analgesic, antihypertensive, and antiviral activities .
4. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
Summary of the Application
Imidazole ring, a prominent member of the azole class, is a crucial pharmacophore in drug discovery. The imidazole ring is a part of many important therapeutic agents .
Methods of Application or Experimental Procedures
The synthesis of imidazole derivatives involves the reaction of primary amines with α-haloketones followed by dehydrogenation .
Results or Outcomes
Imidazole derivatives have shown a wide range of biological activities including antifungal, antibacterial, antitubercular, anticancer, anti-inflammatory and analgesic, antihypertensive, and antiviral activities .
Future Directions
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(18-12-3-1-2-4-12)9-13-8-15(23-19-13)11-5-6-14-16(7-11)22-10-21-14/h5-8,12H,1-4,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWECZDPUBXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide |
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